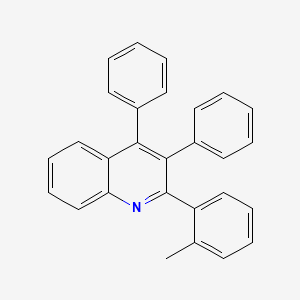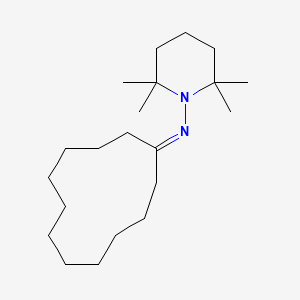![molecular formula C14H10Cl4 B14583952 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene CAS No. 61023-74-3](/img/structure/B14583952.png)
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is a compound that is structurally related to dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is often studied in the context of environmental science and pollution research due to its persistence and potential for bioaccumulation .
准备方法
The synthesis of 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene can be achieved through photochemical degradation of DDT. This process involves the use of ultraviolet light to break down DDT into various metabolites, including this compound . The compound can also be synthesized chemically by reacting chlorobenzene with chloral hydrate under specific conditions .
化学反应分析
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide (NaOH) for dehydrochlorination and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is primarily studied for its environmental impact. It is a metabolite of DDT and is often detected in various biotic and abiotic samples, indicating its widespread occurrence . Research focuses on understanding its persistence in the environment, its potential for bioaccumulation, and its effects on wildlife and human health .
作用机制
The mechanism of action of 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with the function of membrane-bound proteins and enzymes. This disruption can lead to various toxic effects, including neurotoxicity and endocrine disruption .
相似化合物的比较
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is similar to other chlorinated compounds such as:
Mitotane (1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane): Used in the treatment of adrenocortical carcinoma.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT with similar environmental persistence.
The uniqueness of this compound lies in its specific structure and the particular pathways through which it is formed and degraded in the environment .
属性
CAS 编号 |
61023-74-3 |
|---|---|
分子式 |
C14H10Cl4 |
分子量 |
320.0 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-8-13(9-1-3-10(16)4-2-9)12-6-5-11(17)7-14(12)18/h1-7,13H,8H2 |
InChI 键 |
HLQKWEFLBIRDOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CCl)C2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


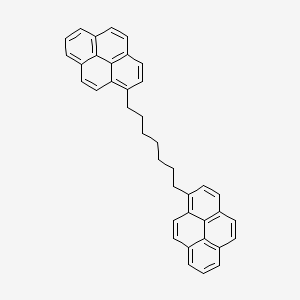

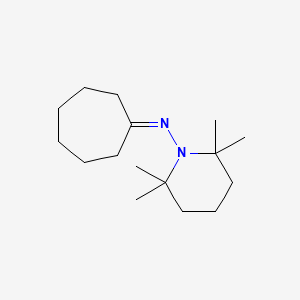
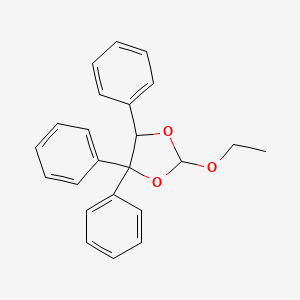
![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
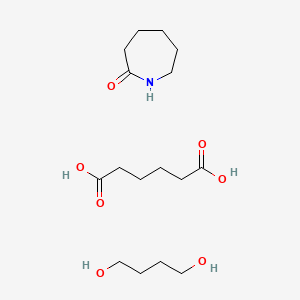
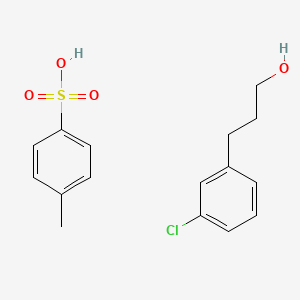

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
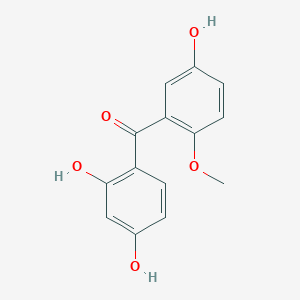
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
